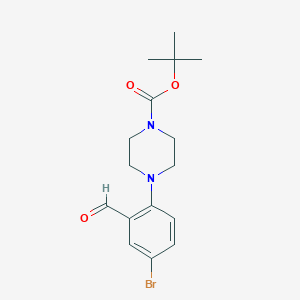

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine

Description

BenchChem offers high-quality 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUYWWRCIVQVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462840 | |

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628326-05-6 | |

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.

Core Synthesis Protocol

The synthesis of the target compound, tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate, is achieved through a Buchwald-Hartwig cross-coupling reaction between 1-Boc-piperazine and 2,5-dibromobenzaldehyde. This reaction selectively forms the desired C-N bond at the C2 position of the benzaldehyde ring, ortho to the formyl group.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. The values are based on general protocols for Buchwald-Hartwig amination reactions and may require optimization for specific laboratory conditions.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2,5-dibromobenzaldehyde | 1.0 | eq | Limiting reagent |

| 1-Boc-piperazine | 1.1 - 1.5 | eq | |

| Catalyst System | |||

| Palladium Catalyst (e.g., Pd₂(dba)₃) | 1 - 5 | mol% | |

| Ligand (e.g., Xantphos, BINAP) | 2 - 10 | mol% | |

| Base | |||

| Sodium tert-butoxide (NaOtBu) | 1.5 - 2.5 | eq | |

| Solvent | |||

| Anhydrous Toluene or Dioxane | 5 - 10 | mL/mmol | |

| Reaction Conditions | |||

| Temperature | 80 - 110 | °C | |

| Reaction Time | 12 - 24 | hours | Monitor by TLC or LC-MS |

| Product | |||

| Yield | 70 - 90 | % | Isolated yield after purification |

| Purity | >95 | % | Determined by HPLC or NMR |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Materials:

-

2,5-dibromobenzaldehyde

-

1-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromobenzaldehyde (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of 2,5-dibromobenzaldehyde) to the flask via a syringe.

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-Boc-4-(4-bromo-2-formylphenyl)piperazine as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Caption: A flowchart of the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the Buchwald-Hartwig amination reaction.

Caption: Key components and their roles in the Buchwald-Hartwig amination.

An In-depth Technical Guide to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine (CAS 628326-05-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(4-bromo-2-formylphenyl)piperazine, with CAS number 628326-05-6, is a key heterocyclic building block in the field of medicinal chemistry. Its unique trifunctional structure, featuring a Boc-protected piperazine, a brominated aromatic ring, and a formyl group, offers multiple avenues for synthetic elaboration. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic approach based on established chemical principles, and its potential applications as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. While specific experimental data on its biological activity and role in signaling pathways are not extensively available in the public domain, this guide extrapolates its potential from the well-documented activities of related piperazine-containing compounds.

Introduction

The piperazine scaffold is a privileged structure in drug discovery, present in a wide array of approved therapeutic agents.[1][2] Its ability to engage in various biological interactions and its favorable pharmacokinetic properties make it a desirable moiety in the design of novel drugs.[1][2] The subject of this guide, 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, is a functionalized derivative poised for a significant role in the synthesis of complex bioactive molecules. The presence of orthogonal reactive sites—the nucleophilic secondary amine (upon deprotection), the aryl bromide amenable to cross-coupling reactions, and the aldehyde ready for reductive amination or olefination—makes it a versatile synthon for creating diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Data for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

| Property | Value | Reference(s) |

| CAS Number | 628326-05-6 | [3][4] |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [3][5] |

| Molecular Weight | 369.25 g/mol | [5] |

| IUPAC Name | tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate | [6] |

| Appearance | Not specified in literature; likely a solid | |

| Purity | Commercially available up to >95% | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Synthesis and Reaction Mechanisms

Plausible Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds. In this proposed synthesis, 1-Boc-piperazine would be coupled with a suitable difunctionalized benzene ring, such as 2,5-dibromobenzaldehyde.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reactions found in the literature for the synthesis of related arylpiperazine compounds.[7]

Materials:

-

2,5-dibromobenzaldehyde (1.0 eq)

-

1-Boc-piperazine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To a dry, argon-purged reaction vessel, add 2,5-dibromobenzaldehyde, 1-Boc-piperazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Applications in Drug Discovery and Medicinal Chemistry

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a valuable intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications. The strategic positioning of its functional groups allows for sequential or one-pot multi-component reactions to build molecular diversity.

Role as a Synthetic Intermediate

The reactivity of the functional groups can be exploited in a logical synthetic workflow.

Potential Therapeutic Targets

Based on the pharmacological activities of structurally related piperazine derivatives, compounds synthesized from this intermediate may target a range of biological systems:

-

Central Nervous System (CNS) Disorders: Many piperazine-containing drugs are used as antipsychotics, antidepressants, and anxiolytics.[8] The piperazine moiety often interacts with dopamine and serotonin receptors.

-

Oncology: The core structure can be elaborated to synthesize kinase inhibitors, such as those targeting CDK9 or Bruton's tyrosine kinase (BTK), which are implicated in various cancers.

-

Inflammatory Diseases: Piperazine derivatives have been investigated for their anti-inflammatory properties.

-

Infectious Diseases: Some piperazine analogs have shown promise as anti-tubercular and anti-bacterial agents.

Due to the lack of specific biological data for derivatives of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, no signaling pathway diagrams can be definitively constructed at this time.

Conclusion

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a platform for the synthesis of diverse and complex molecules. While detailed biological studies on its direct derivatives are not yet prevalent in the public domain, the well-established importance of the piperazine scaffold in pharmacologically active compounds suggests that this intermediate holds significant potential for the development of novel therapeutics. Further research into the synthesis and biological evaluation of compounds derived from this versatile intermediate is warranted.

References

- 1. 628326-05-6 CAS Manufactory [m.chemicalbook.com]

- 2. CAS NO. 628326-05-6 | 4-(4-Bromo-2-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C16H21BrN2O3 [localpharmaguide.com]

- 3. 1-BOC-4-(4-BROMO-2-FORMYLPHENYL)PIPERAZINE CAS:628326-05-6_Boc Sciences_Chemical Cloud Database [chemcd.com]

- 4. 1-BOC-4-(4-BROMO-2-FORMYLPHENYL)PIPERAZINE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. molbase.com [molbase.com]

- 7. researchgate.net [researchgate.net]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

physical and chemical properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, alongside a generalized experimental protocol for its synthesis and purification based on established methods for analogous compounds. Due to the limited availability of public data, this document also highlights areas where further experimental characterization is required.

Compound Identity and Properties

1-Boc-4-(4-bromo-2-formylphenyl)piperazine, with the CAS Number 628326-05-6, is a multifaceted organic compound. Its structure incorporates a Boc-protected piperazine moiety attached to a brominated and formylated phenyl ring. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The bromo- and formyl- groups serve as reactive handles for a variety of chemical transformations, while the arylpiperazine core is a common scaffold in centrally active agents.

Table 1: Physicochemical Properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

| Property | Value | Notes |

| CAS Number | 628326-05-6 | |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ | |

| Molecular Weight | 369.26 g/mol | |

| Appearance | Data not available | Typically, such compounds are crystalline solids. |

| Melting Point | Data not available | Requires experimental determination. |

| Boiling Point | Data not available | Requires experimental determination. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

Spectral Data: While specific spectral data is not publicly detailed, it is noted to be available from some commercial suppliers. Characterization would typically involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy to confirm the structure.

Synthesis and Purification: A Generalized Protocol

A definitive, published experimental protocol for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is not currently available. However, based on the well-established Buchwald-Hartwig amination reaction for the formation of arylpiperazines, a plausible and robust synthetic route can be proposed.[1] This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Proposed Synthesis: Buchwald-Hartwig Amination

The synthesis would likely proceed by reacting 1-Boc-piperazine with a suitable di-halogenated benzaldehyde derivative, such as 2,5-dibromobenzaldehyde, under palladium catalysis.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

Materials:

-

2,5-dibromobenzaldehyde

-

1-Boc-piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

A suitable base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,5-dibromobenzaldehyde (1.0 equivalent), 1-Boc-piperazine (1.1-1.2 equivalents), the chosen base (1.5-2.0 equivalents), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-5 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by a suitable chromatographic method such as TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification Protocol:

The crude product would likely be purified using flash column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column with a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load this onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., from 0% to 50% ethyl acetate in hexanes).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the biological activity of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine or its involvement in any signaling pathways. Arylpiperazine derivatives are a well-known class of compounds with a wide range of biological activities, often targeting G-protein coupled receptors (GPCRs) in the central nervous system. However, without specific experimental evidence, any potential biological role for this particular compound remains speculative.

Mandatory Visualizations

As no specific experimental workflow or signaling pathway for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine has been documented, a generalized workflow for the proposed synthesis is provided below.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data required for the complete structure elucidation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine , a key intermediate in medicinal chemistry. While specific experimental spectra for this exact compound are not widely published in public databases, this document outlines the expected analytical results based on its chemical structure and data from analogous compounds. It details the likely synthetic route and the systematic process of spectral interpretation necessary for its characterization.

Compound Identity and Properties

1-Boc-4-(4-bromo-2-formylphenyl)piperazine, also known as tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate, is a substituted arylpiperazine derivative. The presence of a Boc-protecting group, a piperazine ring, and a functionalized aromatic ring with both bromo and formyl substituents makes it a versatile building block in the synthesis of complex pharmaceutical agents.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 628326-05-6 | [3][4] |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [3][4] |

| Molecular Weight | 369.26 g/mol | [1][2] |

| Appearance | Expected to be a solid | - |

Synthesis Pathway: Buchwald-Hartwig Amination

The most probable synthetic route for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, widely used for the synthesis of N-aryl piperazines.[5] The reaction would involve the coupling of 1-Boc-piperazine with a suitable aryl halide, in this case, 2-bromo-5-chlorobenzaldehyde or a similar precursor.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on standard Buchwald-Hartwig amination procedures for similar substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 1-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%) in a small amount of anhydrous toluene.

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Structure Elucidation Workflow

The confirmation of the chemical structure of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine requires a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecule's connectivity and composition.

Spectroscopic Data Analysis (Predicted)

The following tables summarize the expected quantitative data from key spectroscopic analyses.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | Aldehyde (-CHO) |

| ~7.6 - 7.8 | m | 2H | Aromatic (Ar-H) |

| ~7.0 - 7.2 | m | 1H | Aromatic (Ar-H) |

| ~3.6 - 3.8 | t | 4H | Piperazine (-N-CH₂-), Boc side |

| ~3.0 - 3.2 | t | 4H | Piperazine (-N-CH₂-), Aryl side |

| 1.49 | s | 9H | Boc (-C(CH₃)₃) |

-

Interpretation: The singlet in the downfield region (~10 ppm) is characteristic of an aldehyde proton. The aromatic region would show signals corresponding to the three protons on the substituted benzene ring. Two distinct triplets for the piperazine protons are expected due to the different electronic environments of the nitrogen atoms. The large singlet at ~1.49 ppm is the classic signature of the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic C-N |

| ~154 | Boc Carbonyl (C=O) |

| ~135 | Aromatic C-CHO |

| ~132 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-Br |

| ~118 | Aromatic C-H |

| ~80 | Boc Quaternary Carbon (-C(CH₃)₃) |

| ~50 | Piperazine Carbons (-CH₂-) |

| ~44 | Piperazine Carbons (-CH₂-) |

| ~28 | Boc Methyl Carbons (-CH₃) |

-

Interpretation: The spectrum would be defined by two carbonyl signals: the aldehyde carbon far downfield and the Boc carbonyl around 154 ppm. The aromatic region would display six distinct signals. The piperazine methylene carbons would appear in the 40-55 ppm range. The characteristic signals for the Boc group's quaternary and methyl carbons would be observed at ~80 ppm and ~28 ppm, respectively.

IR Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2975, 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1700 - 1720 | Strong | C=O stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1580, 1480 | Medium | C=C stretch (aromatic) |

| ~1240, 1160 | Strong | C-N stretch |

| ~1050 | Medium | C-Br stretch |

-

Interpretation: The IR spectrum should prominently feature two strong carbonyl absorption bands: one for the aldehyde and one for the Boc protecting group. The presence of both aliphatic and aromatic C-H stretches, along with C-N and C-Br stretches, would further confirm the presence of all key functional moieties.

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| ~370/372 | [M+H]⁺ |

| ~314/316 | [M - C₄H₈ + H]⁺ |

| ~270/272 | [M - Boc + H]⁺ |

-

Interpretation: The key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M+H]⁺. Due to the presence of a bromine atom, there should be two peaks of nearly equal intensity separated by 2 m/z units (e.g., 370 and 372), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the Boc group or isobutylene from the Boc group.

Biological Context and Potential Applications

While no specific biological activity or signaling pathway involvement has been documented for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in publicly available literature, the arylpiperazine scaffold is a well-established pharmacophore.[6] Derivatives of this class are frequently investigated for their activity on the central nervous system (CNS), targeting receptors involved in conditions like depression and anxiety.[7] The reactive aldehyde and the potential for further modification at the bromine position make this compound a valuable intermediate for creating libraries of diverse molecules for drug discovery screening.

References

- 1. tert-Butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate [myskinrecipes.com]

- 2. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-BOC-4-(4-BROMO-2-FORMYLPHENYL)PIPERAZINE CAS:628326-05-6_Boc Sciences_Chemical Cloud Database [chemcd.com]

- 5. mdpi.com [mdpi.com]

- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a key intermediate in pharmaceutical research. The document details the necessary starting materials, outlines two robust synthetic methodologies—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—and provides detailed experimental protocols. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

1-Boc-4-(4-bromo-2-formylphenyl)piperazine serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a reactive formyl group and a bromine atom suitable for further cross-coupling reactions, makes it a versatile intermediate in drug discovery. The Boc-protected piperazine moiety is a common feature in many pharmaceutical agents, enhancing their pharmacokinetic properties. This guide explores the most common and effective methods for the preparation of this valuable compound.

Starting Materials

The successful synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine relies on the availability of key starting materials. This section details the synthesis of these precursors.

Synthesis of 1-Boc-piperazine

1-Boc-piperazine is a common reagent that can be synthesized by protecting one of the nitrogen atoms of piperazine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

To a solution of piperazine (10.3 g, 0.12 mol) in a mixture of methanol (150 mL) and water (150 mL), formic acid (11.0 g, 0.21 mol) is added, and the mixture is stirred for 30 minutes. Subsequently, acetamidine hydrochloride (0.11 g, 0.0012 mol) and di-tert-butyl dicarbonate (8.73 g, 0.04 mol) are added, and the reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by distillation to yield 1-Boc-piperazine.[1]

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| Piperazine | Di-tert-butyl dicarbonate, Formic acid, Acetamidine hydrochloride | Methanol/Water | 98.6 | >99 (GC) |

Table 1: Synthesis of 1-Boc-piperazine.

An alternative, high-yield industrial method involves a three-step synthesis starting from diethanolamine, proceeding through chlorination, Boc protection, and subsequent cyclization with ammonia. This method boasts an overall yield of over 93.5% and high purity.[2][3]

Synthesis of Brominated Benzaldehyde Derivatives

Two key brominated benzaldehyde derivatives serve as precursors for the final product: 5-bromo-2-fluorobenzaldehyde for the SNAr route and 2,5-dibromobenzaldehyde for the Buchwald-Hartwig route.

This compound can be prepared via electrophilic bromination of 2-fluorobenzaldehyde.

Experimental Protocol:

To a solution of 2-fluorobenzaldehyde (70 g, 0.56 mol) and anhydrous aluminum trichloride (6 g, 0.045 mol) in concentrated sulfuric acid (223 mL), N-bromosuccinimide (105.5 g, 0.59 mol) is added portion-wise at 60°C. The reaction is stirred for 3-8 hours. After completion, the mixture is poured into ice water and extracted with hexanes. The organic layer is washed, dried, and concentrated. The crude product is purified by vacuum distillation to afford 5-bromo-2-fluorobenzaldehyde.

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 2-Fluorobenzaldehyde | N-bromosuccinimide, Aluminum trichloride | Sulfuric Acid | 80 | 98 |

Table 2: Synthesis of 5-bromo-2-fluorobenzaldehyde.

This starting material can be synthesized from 2-bromo-5-methylaniline via a Sandmeyer-like reaction followed by oxidation. A more direct approach involves the bromination of 2-bromobenzaldehyde.

Synthetic Routes to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

Two principal synthetic strategies are employed for the synthesis of the target molecule. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Figure 1: Synthetic pathways to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is a direct and often high-yielding method that involves the reaction of 5-bromo-2-fluorobenzaldehyde with 1-Boc-piperazine. The electron-withdrawing formyl group activates the ortho-positioned fluorine atom, facilitating its displacement by the nucleophilic piperazine.

Experimental Protocol:

In a round-bottom flask, 5-bromo-2-fluorobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.1-1.5 eq) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), is added to the mixture. The reaction is heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-fluorobenzaldehyde, 1-Boc-piperazine | K₂CO₃ | DMSO | 100 | 12-24 | >85 (estimated) |

| 5-Bromo-2-fluorobenzaldehyde, 1-Boc-piperazine | Et₃N | DMF | 80-100 | 12-24 | >85 (estimated) |

Table 3: Representative conditions for the SNAr synthesis.

Figure 2: Workflow for the SNAr synthesis.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is particularly useful when the aryl halide is less activated towards SNAr. In this case, 2,5-dibromobenzaldehyde can be coupled with 1-Boc-piperazine. The reaction conditions can be tuned to achieve selective mono-amination.

Experimental Protocol:

To an oven-dried Schlenk tube are added 2,5-dibromobenzaldehyde (1.0 eq), 1-Boc-piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XantPhos, RuPhos, or XPhos), and a base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). An anhydrous solvent, such as toluene or dioxane, is then added. The reaction mixture is heated to a temperature typically between 80°C and 110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by flash column chromatography.[4][6]

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2,5-Dibromobenzaldehyde | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 12-24 | 70-90 (estimated) |

| 2,5-Dibromobenzaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18-24 | 70-90 (estimated) |

Table 4: Representative conditions for the Buchwald-Hartwig amination.

Figure 3: Workflow for Buchwald-Hartwig amination.

Conclusion

The synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine can be effectively achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination. The SNAr route, utilizing 5-bromo-2-fluorobenzaldehyde, offers a more direct and potentially more atom-economical approach. The Buchwald-Hartwig amination provides a versatile alternative, particularly when dealing with less reactive aryl halides. The choice of methodology will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The detailed protocols and tabulated data provided in this guide serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

1-Boc-4-(4-bromo-2-formylphenyl)piperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, a probable synthetic route with an experimental protocol, and its potential applications in medicinal chemistry.

Core Compound Data

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a substituted arylpiperazine that serves as a versatile building block in the synthesis of complex organic molecules. The presence of a bromine atom and a formyl group on the phenyl ring, combined with the Boc-protected piperazine moiety, offers multiple reaction sites for further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [1] |

| Molecular Weight | 369.257 g/mol | [1] |

| CAS Number | 628326-05-6 | [1] |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO | Inferred from similar compounds |

Synthetic Protocol: Buchwald-Hartwig Amination

The synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine can be achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3][4] This reaction is a powerful method for forming carbon-nitrogen bonds.[3] The proposed synthesis involves the coupling of 1-Boc-piperazine with 2,5-dibromobenzaldehyde.

Experimental Protocol

Materials:

-

1-Boc-piperazine

-

2,5-dibromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 1-Boc-piperazine (1.1 equivalents), 2,5-dibromobenzaldehyde (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous toluene is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Logical Workflow and Signaling Pathways

The synthetic utility of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine lies in its potential as a precursor for various pharmacologically active compounds. The formyl group can be a handle for reductive amination to introduce diverse side chains, while the bromo substituent allows for further cross-coupling reactions to build molecular complexity.

Caption: Synthetic pathway for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

The piperazine moiety is a common scaffold in many approved drugs, often contributing to improved pharmacokinetic properties.[5][6] Arylpiperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes. The title compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Caption: Workflow from intermediate to potential drug leads.

References

An In-depth Technical Guide to the Solubility of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a complex organic molecule often used as a building block in the synthesis of pharmaceutical compounds. Its solubility profile in different organic solvents is a critical parameter that influences reaction kinetics, purification methods, and formulation development. This guide provides the necessary theoretical background and practical protocols for researchers to experimentally determine these solubility characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is presented below. These properties can provide initial insights into its expected solubility behavior.

| Property | Value | Source |

| CAS Number | 628326-05-6 | [1] |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [1] |

| Molecular Weight | 369.257 g/mol | [1] |

| Appearance | Likely a solid at room temperature (based on related compounds) | N/A |

Note: Experimental properties such as melting point and density are not widely reported in the literature.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When determining solubility, it is essential to distinguish between two key concepts: kinetic and thermodynamic solubility.[2][3]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, where the solution is in equilibrium with the solid state of the compound.[2][4] This measurement is typically achieved through methods that allow for sufficient time to reach equilibrium, such as the shake-flask method with prolonged incubation.[5]

-

Kinetic Solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in a solvent (like DMSO) and then adding this stock solution to an aqueous buffer or organic solvent until precipitation occurs.[5][6] This method is faster but can lead to supersaturated solutions, resulting in solubility values that are higher than the thermodynamic solubility.[2]

For the purpose of accurate characterization for synthesis and formulation, determining the thermodynamic solubility is generally preferred.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7][8] The following is a generalized protocol that can be adapted for determining the solubility of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in various organic solvents.

4.1. Materials

-

1-Boc-4-(4-bromo-2-formylphenyl)piperazine (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

4.2. Procedure

-

Preparation: Add an excess amount of solid 1-Boc-4-(4-bromo-2-formylphenyl)piperazine to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the solubility.

-

4.3. Data Analysis

The solubility is typically expressed in units of mg/mL or mol/L. The experiment should be repeated at least in triplicate for each solvent to ensure the reliability of the results.

Data Presentation

The following table provides a template for recording the experimentally determined solubility data for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in various organic solvents at a specified temperature.

Table 1: Solubility of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Ethanol | Record experimental value | Calculate from mg/mL |

| e.g., Methanol | Record experimental value | Calculate from mg/mL |

| e.g., Acetonitrile | Record experimental value | Calculate from mg/mL |

| e.g., Dichloromethane | Record experimental value | Calculate from mg/mL |

| e.g., Ethyl Acetate | Record experimental value | Calculate from mg/mL |

| e.g., Toluene | Record experimental value | Calculate from mg/mL |

| e.g., Hexane | Record experimental value | Calculate from mg/mL |

Visualizations

6.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine using the shake-flask method.

Involvement in Signaling Pathways

A review of the available scientific literature did not yield any information regarding the involvement of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, potentially bioactive molecules.

Conclusion

While direct, quantitative data on the solubility of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine in organic solvents is not currently published, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and understanding the underlying principles of solubility, scientists and drug developers can generate the data needed to advance their research and development efforts.

References

- 1. chemcd.com [chemcd.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic and Synthetic Profile of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the intermediate compound, 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on closely related analogues. It also includes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are crucial for the characterization of such compounds. This guide is intended to support researchers in the fields of medicinal chemistry and drug development by providing a foundational understanding of this and similar molecular scaffolds.

Chemical Structure and Properties

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a substituted piperazine derivative. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for controlled functionalization of the other nitrogen. The bromophenyl moiety is a common feature in many pharmacologically active molecules, and the formyl group provides a reactive handle for further synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ |

| Molecular Weight | 369.26 g/mol |

| CAS Number | 628326-05-6 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, extrapolated from data available for structurally similar compounds, including 1-Boc-4-(2-formylphenyl)piperazine and other substituted (bromophenyl)piperazines.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | Ar-CHO |

| ~7.6 - 7.8 | d | 1H | Ar-H |

| ~7.4 - 7.6 | dd | 1H | Ar-H |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~3.6 - 3.8 | t | 4H | Boc-N-(CH₂)₂ |

| ~3.0 - 3.2 | t | 4H | Ar-N-(CH₂)₂ |

| 1.48 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~160 | C=O (Boc) |

| ~155 | Ar-C |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C (C-Br) |

| ~120 | Ar-C |

| ~80 | -C(CH₃)₃ |

| ~52 | Ar-N-(CH₂)₂ |

| ~48 | Boc-N-(CH₂)₂ |

| ~28 | -C(CH₃)₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~2750 | Weak | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (Boc) |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

| ~1010 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 369/371 | [M+H]⁺ isotopic pattern for Br |

| 313/315 | [M - C₄H₈ + H]⁺ |

| 269/271 | [M - Boc + H]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. Instrument-specific parameters may require optimization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[2] Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[3] Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[3]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for molecules of this type include:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺.

-

Electron Impact (EI): A hard ionization technique that can cause fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The isotopic pattern, particularly for bromine-containing compounds (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio), is a key diagnostic feature. Analyze the fragmentation pattern to deduce structural information.

Visualizations

Chemical Structure

Caption: Chemical structure of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Synthetic and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

Caption: A logical workflow for the synthesis and characterization of the target compound.

References

Commercial Availability and Technical Profile of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a substituted piperazine derivative that holds significant interest as a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a Boc-protected piperazine, a brominated phenyl ring, and a formyl group, provides multiple reactive sites for the synthesis of complex molecules and novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a representative synthetic workflow, and essential safety information.

Commercial Availability

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is available from various chemical suppliers specializing in research and development compounds. The availability and pricing can vary, and it is recommended to inquire with the suppliers for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Sigma-Aldrich | 628326-05-6 | C16H21BrN2O3 | 369.26 | Available through Combi-Blocks, Inc.[1] |

| Chemcd | 628326-05-6 | C16H21BrN2O3 | 369.257 | Availability in quantities up to kilograms is indicated, with price on application.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is presented below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 628326-05-6 | [1][2] |

| Molecular Formula | C16H21BrN2O3 | [1][2] |

| Molecular Weight | 369.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | Inferred from related compounds |

| Purity | ≥95% (typical) | Inferred from related compounds |

| Storage Conditions | Store at 0 - 8 °C, under an inert atmosphere, and protected from light. | Inferred from related compounds[3][4] |

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine.

General Experimental Considerations:

-

Reaction Conditions: The nucleophilic aromatic substitution would likely be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may require heating and the presence of a base, such as potassium carbonate or triethylamine, to facilitate the reaction.

-

Purification: Following the reaction, an aqueous workup would be necessary to remove inorganic salts and water-soluble impurities. The crude product would then likely be purified by column chromatography on silica gel to yield the final product of high purity.

-

Analytical Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is not provided in the search results, general safety precautions for handling similar chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[5]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

-

Conclusion

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a commercially available and valuable intermediate for the synthesis of complex organic molecules. Its trifunctional nature makes it a key starting material for the development of novel compounds with potential therapeutic applications. Researchers and scientists should consult the respective suppliers for detailed product specifications and adhere to strict safety protocols when handling this compound.

References

An In-depth Technical Guide to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthetic methodologies related to 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. This compound, also known as tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate, is a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Chemical and Physical Properties

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a complex organic molecule with a piperazine core, a versatile scaffold in drug discovery. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and utility in multi-step syntheses. The bromophenyl and formyl moieties offer reactive sites for further chemical modifications, making it a key building block for creating diverse chemical libraries for pharmacological screening.

| Property | Value | Source |

| CAS Number | 628326-05-6 | [1] |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ | [1] |

| Molecular Weight | 369.257 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 43-47 °C | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane and ethanol | [2] |

| Storage | 2-8°C, under inert gas atmosphere |

Safety and Handling

Hazard Identification

Based on analogous compounds, 1-Boc-4-(4-bromo-2-formylphenyl)piperazine should be handled as a hazardous substance. Potential hazards include:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Skin Sensitization: May cause an allergic skin reaction.

Precautionary Measures and Personal Protective Equipment (PPE)

A stringent safety protocol is essential when working with this compound.

| Precautionary Measure | Description |

| Ventilation | Work in a well-ventilated fume hood to minimize inhalation of dust or vapors. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing for larger quantities. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

| Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols: Synthesis

The synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine typically involves a nucleophilic aromatic substitution reaction. The following is a generalized experimental protocol based on common synthetic strategies for similar piperazine derivatives.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the protection of piperazine followed by its reaction with a substituted aromatic compound.

Detailed Synthetic Procedure (Illustrative)

Reaction: Nucleophilic aromatic substitution of 2,4-dibromobenzaldehyde with 1-Boc-piperazine.

Materials:

-

1-Boc-piperazine

-

2,4-dibromobenzaldehyde

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dibromobenzaldehyde, sodium tert-butoxide, and the palladium catalyst/ligand system.

-

Add anhydrous toluene to the flask and purge with the inert gas for 5-10 minutes.

-

Add 1-Boc-piperazine to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield 1-Boc-4-(4-bromo-2-formylphenyl)piperazine as a solid.

Note: This is a generalized procedure. The specific amounts of reagents, reaction time, and temperature should be optimized for each specific synthesis.

Biological Activity and Signaling Pathways

Piperazine derivatives are known to exhibit a wide range of biological activities, often acting on the central nervous system.[3] They are integral components of drugs with antidepressant, antipsychotic, and anxiolytic properties.[4] The specific biological target and signaling pathway for 1-Boc-4-(4-bromo-2-formylphenyl)piperazine have not been explicitly detailed in the reviewed literature. However, based on the general activity of arylpiperazines, it is hypothesized to interact with various neurotransmitter receptors.

The formyl and bromo groups on the phenyl ring provide handles for further chemical elaboration, allowing for the synthesis of a library of compounds for screening against various biological targets. This makes 1-Boc-4-(4-bromo-2-formylphenyl)piperazine a valuable starting material in drug discovery campaigns.

Hypothetical Drug Discovery Workflow

The utility of this compound in drug discovery can be visualized in the following workflow:

Conclusion

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is a key chemical intermediate with significant potential in pharmaceutical research and development. While it requires careful handling due to its potential hazards, its versatile structure allows for the synthesis of a wide array of novel compounds. Further research is needed to elucidate its specific biological targets and mechanisms of action, which will undoubtedly open new avenues for the discovery of innovative therapeutics. Researchers and drug development professionals are encouraged to utilize the information in this guide to safely and effectively incorporate this valuable compound into their research programs.

References

An In-depth Technical Guide to the Formation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The document details the primary synthetic routes, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

1-Boc-4-(4-bromo-2-formylphenyl)piperazine, with the CAS Number 628326-05-6, is a functionalized arylpiperazine derivative. The presence of the Boc-protected piperazine, a bromo substituent, and a formyl group on the phenyl ring makes it a versatile building block for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for subsequent modifications, such as palladium-catalyzed cross-coupling reactions at the bromide, and various transformations of the aldehyde, including reductive amination and oxidation.

Primary Synthetic Routes and Mechanisms

The formation of the C-N bond between the piperazine nitrogen and the aromatic ring is the crucial step in the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. The two most prevalent and effective methods for achieving this transformation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction is widely used in medicinal chemistry due to its broad substrate scope and tolerance of various functional groups.[2]

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

-

Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide (2,5-dibromobenzaldehyde) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: 1-Boc-piperazine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the piperazine nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The desired product, 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, is formed through reductive elimination, regenerating the Pd(0) catalyst.[3]

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reaction, especially with less reactive aryl chlorides.[2]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another key method for forming aryl-amine bonds.[4] This reaction typically occurs when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. In the context of synthesizing 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, a suitable starting material would be an aryl ring with a fluorine atom ortho to the formyl group (e.g., 4-bromo-2-fluorobenzaldehyde), as fluoride is an excellent leaving group in SNAr reactions.[5]

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination process:

-

Nucleophilic Attack: The nucleophilic nitrogen of 1-Boc-piperazine attacks the electron-deficient aromatic carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group (e.g., fluoride).

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one.[6][7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is based on established methodologies for the coupling of N-Boc-piperazine with aryl bromides.[2]

Materials:

-

2,5-Dibromobenzaldehyde (1.0 equiv)

-

1-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XantPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

-

To an oven-dried Schlenk tube, add 2,5-dibromobenzaldehyde, 1-Boc-piperazine, and the base.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on general procedures for SNAr reactions involving aryl fluorides and amines.

Materials:

-

4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

-

1-Boc-piperazine (1.1-1.5 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, acetonitrile)

Procedure:

-

To a round-bottom flask, add 4-bromo-2-fluorobenzaldehyde, 1-Boc-piperazine, and the base.

-

Add the anhydrous polar aprotic solvent.

-

Heat the reaction mixture to a suitable temperature (typically ranging from 80 °C to 150 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water and brine to remove the solvent and residual base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure product.

Quantitative Data

Specific quantitative data for the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine is not extensively reported. However, based on analogous reactions, the following table summarizes expected outcomes.

| Parameter | Buchwald-Hartwig Amination (Expected) | SNAr (Expected) |

| Yield | 70-95% | 60-90% |

| Purity | >95% (after chromatography) | >95% (after chromatography/recrystallization) |

| Reaction Time | 2-24 hours | 4-48 hours |

| Reaction Temp. | 80-110 °C | 80-150 °C |

Visualizations

Reaction Scheme

Caption: Primary synthetic routes to the target molecule.

Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

SNAr Mechanism Workflow

Caption: Stepwise workflow of the SNAr mechanism.

Conclusion